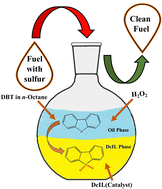Deep extractive and catalytic oxidative desulfurization of liquid fuels by using iron(iii) based dication ionic liquids†
New Journal of Chemistry Pub Date: 2023-08-01 DOI: 10.1039/D3NJ02179C
Abstract
A series of dicationic ionic liquids (DcILs) (1–5), with varying lengths of alkyl chain along with [FeCl3Br]− as the counter anion, have been synthesized and are characterized by using FT-IR, Raman spectroscopy, and mass spectrometry besides single crystal X-ray analysis. The thermal stability, chemical and elemental composition of the synthesized compounds are assessed by thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) respectively. They have been exploited as extractants and catalysts for oxidative desulfurization (ODS) of liquid fuels using H2O2 as an oxidizing agent. Certain parameters like the effects of reaction time, temperature, catalyst loading amount, oxidant-to-sulfur ratio, and reactivity of different sulfur substrates on desulfurization have also been surveyed comprehensively. The synthesized DcILs exhibit very efficient extractive and catalytic activity with the advantage of very mild reaction conditions, rapid reaction equilibrium, and substantial sulfur removal at room temperature with minimal amount of catalyst and oxidant. A reaction mechanism of DcILs with DBT has been proposed and its kinetics appeared to be a pseudo-first-order reaction. The extraction and catalytic oxidation (ECODS) process has been explicated and authenticated by GC-MS. The present work demonstrates that DcILs have the least contribution to the contamination of liquid fuels as they are insoluble in them and due to higher recyclability, they may be attributed as green and eco-friendly extractants as well as catalysts.


Recommended Literature
- [1] Modification of block copolymer vesicles: what will happen when AB diblock copolymer is block-extended to an ABC triblock terpolymer?†
- [2] Reactions of dicyanodi-[1,2-bis(diphenylphosphino)ethane]cobalt(II) with oxygen and alkyl halides
- [3] General Discussions of the Faraday Society/Faraday Discussions of the Chemical Society
- [4] Inside back cover
- [5] Reaction site exchange in hierarchical bimetallic Mn/Ni catalysts triggered by the electron pump effect to boost urea electrocatalytic oxidation†
- [6] Mechanistic understanding of multistep assembly of DNA with a carbazoleligand by simple adjustment of host–guest concentrations†
- [7] Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization†
- [8] Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives†
- [9] Mesoporous MgO·Al2O3 nanopowder-supported meso–macroporous nickel catalysts: a new path to high-performance biogas reforming for syngas
- [10] A novel reaction model for the electrical conductivity of ultra-thin TiO2 films in H2†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 110-03-2
-
CAS no.: 110-04-3
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
2-(2-Hydroxypropoxy)-1-propanol
CAS no.: 106-62-7
-
CAS no.: 111-29-5
-
CAS no.: 119-91-5
-
methyl 4-fluoro-3-nitro-benzoate
CAS no.: 329-59-9









